2-Amino-6-nitrobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-amino-6-nitrobenzoic acid has been addressed through different methodologies. An innovative approach significantly shortened the synthesis process, using vicarious nucleophilic substitution, thus reducing the steps and improving the yield from benzene derivatives (Kelly, Filer, & Wright, 2011).
Molecular Structure Analysis
The molecular and crystal structure of related compounds provides insight into the behavior of 2-amino-6-nitrobenzoic acid. For example, the study of 2-amino-4-nitrobenzoic acid revealed a crystal structure featuring hydrogen bonds that form a three-dimensional architecture, which is disrupted in its cocrystals, leading to the formation of supramolecular tubes and chains (Wardell & Tiekink, 2011).
Chemical Reactions and Properties
2-Amino-6-nitrobenzoic acid's chemical behavior is characterized by its reactions with various reagents, leading to the formation of diverse compounds. For instance, its interaction with α,β-acetylenic γ-hydroxy nitriles led to the formation of functionalized amino acids and demonstrated unusually facile esterification and acetylene hydration (Trofimov et al., 2009).
Scientific Research Applications
Corrosion Inhibition: A synthesized compound, which includes a derivative of 2-amino-6-nitrobenzoic acid, has been shown to effectively inhibit mild steel corrosion in an acid medium, acting as a mixed-type inhibitor and controlling corrosion through charge transfer processes (Rekha, Kannan, & Gnanavel, 2016).
Synthesis Optimization: Research aimed at optimizing the synthesis method and process conditions of synthetic 2-amino-5-nitrobenzoic acids has contributed to the development of China's fine intermediates industry (Zhang, 2012).
Microbial Metabolism: Pseudomonas fluorescens can use p-nitrobenzoic acid, a structurally similar compound, as a sole source of organic carbon and nitrogen for aerobic growth, with intermediates including p-aminobenzoic acid and p-hydroxybenzoic acid (Durham, 1958).
Antitumor Potential: Novel derivatives of 6-amino-2-phenylbenzothiazole, related to 2-amino-6-nitrobenzoic acid, show cytostatic activity against various malignant human cell lines, suggesting potential as new antitumor agents (Racané et al., 2006).
Crystal Structure Analysis: The crystal structure of 5-amino-2-nitrobenzoic acid reveals a monoclinic space group with a cyclic dimer and hydrogen bonding, providing insights into molecular interactions and stability (Mrozek & Głowiak, 2004).
Enzyme Assays: 2,4-Dinitrobenzenesulfonyl fluoresceins, developed as fluorescent alternatives to Ellman's reagent, offer a practical and efficient option for high-throughput enzyme assays involving thiol-quantification (Maeda et al., 2005).
Synthesis Methods: A study developed a four-step method to produce [benzene-14C(U)]-2-amino-6-nitrobenzoic acid from [14C(U)]-benzene with a significant radiochemical yield, showing the efficiency of the method (Kelly, Filer, & Wright, 2011).
properties
IUPAC Name |
2-amino-6-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c8-4-2-1-3-5(9(12)13)6(4)7(10)11/h1-3H,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKYLHNARFFORH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198594 | |
Record name | Benzoic acid, 2-amino-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20198594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-nitrobenzoic acid | |
CAS RN |
50573-74-5 | |
Record name | 2-Amino-6-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50573-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-amino-6-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050573745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 50573-74-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36953 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2-amino-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20198594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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